molecular formula C8H17NO3 B13160946 6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol

6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol

Cat. No.: B13160946
M. Wt: 175.23 g/mol
InChI Key: OADUVNAADFVGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol is a chemical compound with a unique structure that includes both an amino group and a dioxepane ring

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

6-(1-aminopropan-2-yl)-1,4-dioxepan-6-ol

InChI

InChI=1S/C8H17NO3/c1-7(4-9)8(10)5-11-2-3-12-6-8/h7,10H,2-6,9H2,1H3

InChI Key

OADUVNAADFVGHV-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(COCCOC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol typically involves the reaction of 1-aminopropan-2-ol with a suitable epoxide to form the dioxepane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the ring closure. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines .

Scientific Research Applications

6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the dioxepane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol is unique due to the presence of both an amino group and a dioxepane ring, which confer distinct chemical and biological properties.

Biological Activity

6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from a diverse range of sources.

Chemical Structure and Properties

The molecular structure of this compound features a dioxepane ring with an amino group, which is critical for its biological activity. The compound's solubility and stability are influenced by these functional groups, impacting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways, similar to other acyclic nucleoside analogs.

Inhibition of Enzymes

One notable mechanism involves the inhibition of human purine nucleoside phosphorylase (PNP), an enzyme critical for purine metabolism. Compounds structurally related to this compound have shown potent inhibitory effects on PNP, leading to potential applications in treating T-cell related diseases .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Details
Enzyme Inhibition Inhibits human PNP, leading to decreased levels of deoxyguanosine .
Antiviral Potential Exhibits activity against viral infections by disrupting nucleotide metabolism .
Antitumor Effects May have implications in cancer therapy through modulation of immune responses .

Study 1: Inhibition of PNP

In a study examining various acyclic immucillin derivatives, this compound demonstrated significant inhibition of PNP with a low dissociation constant. This suggests a strong binding affinity and potential for therapeutic use in conditions where PNP activity is dysregulated .

Study 2: Antiviral Activity

Research has indicated that compounds similar to this compound possess antiviral properties by interfering with viral replication processes. This mechanism is particularly relevant in the context of treating viral infections where nucleotide metabolism plays a crucial role .

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